N-(1-benzyl-1H-pyrazol-4-yl)-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N~1~-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple pyrazole and pyridine rings
Preparation Methods
The synthesis of N1-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and pyridine rings.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield simpler fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
N~1~-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include:
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Shares the pyrazole ring structure but differs in functional groups and overall molecular architecture.
N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar in having a benzyl-pyrazole moiety but with different substituents and ring systems.
4-(1-Methyl-1H-pyrazol-4-yl)pyridine: Contains a pyrazole and pyridine ring but lacks the complex substituents present in the target compound.
The uniqueness of N1-(1-BENZYL-1H-PYRAZOL-4-YL)-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its intricate structure, which provides specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H30N10OS |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-(1-benzylpyrazol-4-yl)-3-[[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbonyl]amino]thiourea |
InChI |
InChI=1S/C27H30N10OS/c1-5-11-37-25-24(17(2)34-37)21(12-23(31-25)22-14-28-35(4)18(22)3)26(38)32-33-27(39)30-20-13-29-36(16-20)15-19-9-7-6-8-10-19/h6-10,12-14,16H,5,11,15H2,1-4H3,(H,32,38)(H2,30,33,39) |
InChI Key |
OLXNEISIDHNPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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